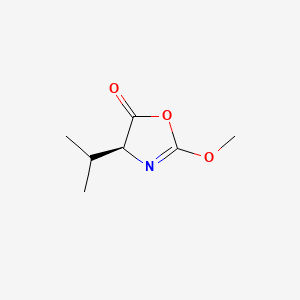
6-amino-4,5-dideuterio-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytosine-d2 is a deuterated form of cytosine, one of the four main bases found in deoxyribonucleic acid and ribonucleic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into cytosine results in cytosine-d2. This compound is primarily used in scientific research to study the behavior and properties of cytosine in various biological and chemical contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cytosine-d2 involves the incorporation of deuterium into the cytosine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide. The reaction typically occurs under mild conditions, with the use of a palladium catalyst to facilitate the exchange .
Industrial Production Methods
Industrial production of cytosine-d2 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cytosine-d2 undergoes various chemical reactions, including:
Oxidation: Cytosine-d2 can be oxidized to form uracil-d2.
Reduction: Reduction of cytosine-d2 can lead to the formation of dihydrocytosine-d2.
Substitution: Cytosine-d2 can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Oxidation: Uracil-d2.
Reduction: Dihydrocytosine-d2.
Substitution: Halogenated cytosine-d2 derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of cytosine-d2 is similar to that of cytosine. It primarily involves interactions with nucleic acids and proteins. Cytosine-d2 can be incorporated into DNA and RNA, where it participates in base pairing and hydrogen bonding. The presence of deuterium can influence the stability and dynamics of nucleic acid structures, providing insights into the molecular mechanisms of genetic regulation and expression .
Comparison with Similar Compounds
Cytosine-d2 can be compared with other deuterated nucleobases and cytosine analogs:
Deuterated Thymine: Similar to cytosine-d2, deuterated thymine is used in studies of nucleic acid behavior and stability.
Deuterated Uracil: Used in RNA studies, deuterated uracil provides insights into RNA structure and function.
Cytosine Analogues: Compounds like 5-methylcytosine and 5-hydroxymethylcytosine are modified forms of cytosine that play significant roles in epigenetic regulation.
Conclusion
Cytosine-d2 is a valuable compound in scientific research, offering unique insights into the behavior and properties of cytosine in various biological and chemical contexts. Its applications span across chemistry, biology, medicine, and industry, making it an essential tool for advancing our understanding of nucleic acids and their roles in genetic regulation and expression.
Properties
IUPAC Name |
6-amino-4,5-dideuterio-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-QDNHWIQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(NC(=O)N=C1[2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)



![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)






![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)


